2-(Piperidin-4-yloxy)pyrimidine
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Overview
Description
2-(Piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yloxy)pyrimidine typically involves the reaction of 4-hydroxypyrimidine with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Piperidin-4-yloxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)pyrimidine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to act as a covalent inhibitor of the epidermal growth factor receptor (EGFR) by binding to the T790M/L858R mutant forms, thereby inhibiting their activity and suppressing cancer cell proliferation . This interaction often involves the formation of a covalent bond with a cysteine residue in the active site of the enzyme .
Comparison with Similar Compounds
- 2-(Pyridin-2-yloxy)pyrimidine
- 2-(Pyrimidin-2-yloxy)pyrimidine
- 2-(Piperidin-4-yloxy)quinoline
Uniqueness: 2-(Piperidin-4-yloxy)pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, it has shown higher selectivity and potency as an EGFR inhibitor, making it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
2-piperidin-4-yloxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFUZCLDORRBJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397109 |
Source
|
Record name | 2-(Piperidin-4-yloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499240-48-1 |
Source
|
Record name | 2-(Piperidin-4-yloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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